![molecular formula C21H29ClN4O2S B2666407 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946316-97-8](/img/structure/B2666407.png)
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
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Description
3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H29ClN4O2S and its molecular weight is 437. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Research has highlighted the synthesis of derivatives similar to the compound , focusing on their biological potential. One study involved the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds were evaluated against Gram-negative & Gram-positive bacteria and for their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Molecular and Electronic Structure
Another aspect of research on similar compounds involves their molecular and electronic structure analysis. For instance, the structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized, highlighting their potential for further biological and chemical applications (L. Rublova et al., 2017).
Enzyme Inhibition and Molecular Docking Studies
Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde were characterized and showed significant enzyme inhibition effects against cholesterol esterase, tyrosinase, α-glucosidase, and α-amylase. Molecular docking studies were also performed to understand the binding interactions with these enzymes, demonstrating their potential as enzyme inhibitors (S. Alyar et al., 2019).
Antimicrobial Activity
Novel derivatives carrying the sulfonamide moiety were synthesized and exhibited interesting antimicrobial activity against a range of bacteria and fungi, with some compounds showing higher activity compared to reference drugs. This indicates the potential of these compounds in developing new antimicrobial agents (M. Ghorab et al., 2017).
Nonlinear Optical Properties
Research into the nonlinear optical properties of chalcone derivative compounds related to the compound of interest has also been conducted. These studies suggest potential applications in optical devices due to distinct absorption behaviors under different laser intensities (K. Rahulan et al., 2014).
properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN4O2S/c1-24(2)19-9-7-17(8-10-19)21(26-13-11-25(3)12-14-26)16-23-29(27,28)20-6-4-5-18(22)15-20/h4-10,15,21,23H,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUQRGRQCWHFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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